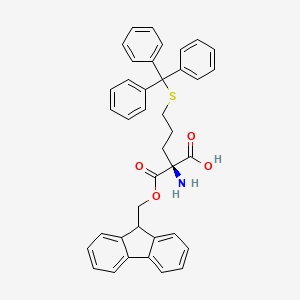
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Tritylsulfanyl Group: The tritylsulfanyl group is introduced by reacting the protected amino acid with trityl chloride and a base like pyridine.
Coupling Reaction: The final step involves coupling the protected amino acid with the desired peptide chain using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.
Substitution: The tritylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling: The amino group can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Coupling: DCC and NHS are frequently used coupling reagents.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions result in the formation of peptides.
科学研究应用
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
作用机制
The primary mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The tritylsulfanyl group provides additional protection and can be selectively removed under specific conditions.
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxybutanoic acid: Similar in structure but with a hydroxy group instead of a tritylsulfanyl group.
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-(quinolin-3-yl)propanoic acid: Contains a quinolinyl group instead of a tritylsulfanyl group.
Uniqueness
The uniqueness of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid lies in its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of the Fmoc and tritylsulfanyl groups allows for precise control over the synthesis process, making it a valuable tool in the field of peptide chemistry.
属性
分子式 |
C39H35NO4S |
|---|---|
分子量 |
613.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c40-38(36(41)42,37(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35H,14,25-27,40H2,(H,41,42)/t38-/m0/s1 |
InChI 键 |
WUCIYVMCMFJSLJ-LHEWISCISA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@](C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















